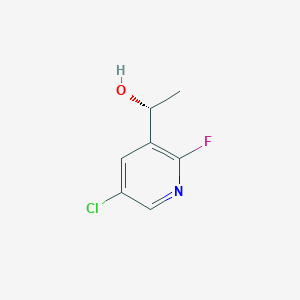

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

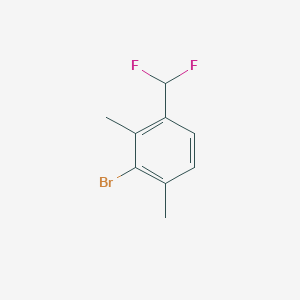

“(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is a chemical compound with the CAS Number: 2227848-26-0 . It has a molecular weight of 175.59 . The IUPAC name for this compound is ®-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol . It appears as a light yellow solid .

Molecular Structure Analysis

The InChI code for “(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is 1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol” is a light yellow solid . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique

Development of Chiral Intermediates

Research has demonstrated the potential of certain chiral alcohols as intermediates in the synthesis of medically relevant compounds. For instance, the development of a practical enzymatic process for preparing chiral alcohols showcases the application of ketoreductase for transforming specific ketones into chiral alcohols, which are pivotal in synthesizing various pharmaceuticals (Guo et al., 2017). Similarly, a biotransformation-mediated synthesis presents an efficient method to obtain enantiomerically pure forms of related chiral alcohols, underscoring their importance in pharmaceutical synthesis (Martínez et al., 2010).

Catalysis and Synthesis

Further research highlights the synthesis of novel intermediates through condensation reactions under catalyst- and solvent-free conditions. These processes yield compounds with potential applications in various chemical syntheses (Percino et al., 2007). The crystal structures of these intermediates have also been analyzed, providing insight into their properties and potential applications in further chemical reactions (Percino et al., 2008).

Enzymatic Synthesis of Beta3-Adrenergic Receptor Agonists

The chemoenzymatic synthesis of optically active compounds, such as (R)-1-(pyridin-3-yl)-2-aminoethanol, from chiral alcohols illustrates their utility in creating beta3-adrenergic receptor agonists. This showcases the broader applicability of these chiral intermediates in developing therapeutics (Perrone et al., 2006).

Advanced Materials and Catalysis

Moreover, research on Ru complexes for water oxidation and the catalytic conversion of ethanol to chemicals underlines the versatility of these compounds in facilitating chemical transformations and producing value-added chemicals from ethanol (Zong & Thummel, 2005), (Sun & Wang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZNQASFFDRGK-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC(=C1)Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2714398.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714400.png)

![N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide](/img/structure/B2714407.png)

![2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2714409.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2714416.png)

![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2714421.png)